2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
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Overview
Description
2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a complex organic compound featuring multiple heterocyclic rings. This compound is notable for its potential applications in medicinal chemistry, particularly due to its unique structural components, which include a pyridine ring, a thiophene ring, and a thiazole ring. These structures are known for their diverse biological activities, making this compound a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving a suitable aldehyde and an amine, followed by cyclization.
Introduction of the Thiophene Ring: The thiophene ring is often introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated pyridine intermediate.
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the reaction of a thioamide with a haloketone.
Final Coupling: The final step involves coupling the synthesized pyridine-thiophene intermediate with the thiazole derivative using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the trifluoromethyl group on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, the compound has shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of cancer cells, particularly in breast cancer . Its structural components are known to interact with various biological targets, making it a valuable tool in drug discovery.
Medicine
In medicine, the compound is being investigated for its therapeutic potential. Its ability to modulate biological pathways makes it a candidate for the development of new drugs for treating various diseases, including cancer and infectious diseases.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as electronic or photonic materials, due to the presence of heterocyclic rings that can exhibit unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, its anticancer activity is believed to result from the inhibition of key enzymes involved in cell proliferation and survival pathways, leading to apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- **2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide shares similarities with other heterocyclic compounds such as:
Thiophene derivatives: Known for their biological activities, including anticancer and antimicrobial properties.
Pyridine derivatives: Widely used in medicinal chemistry for their diverse pharmacological activities.
Thiazole derivatives: Known for their therapeutic potential in treating various diseases.
Uniqueness
What sets this compound apart is the combination of these three heterocyclic rings in a single molecule, which can result in unique biological activities and chemical properties. The presence of the trifluoromethyl group further enhances its stability and bioavailability, making it a promising candidate for drug development.
Properties
Molecular Formula |
C22H13F3N4OS3 |
---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
2-[3-cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C22H13F3N4OS3/c23-22(24,25)15-9-16(18-7-4-8-31-18)27-20(14(15)10-26)32-12-19(30)29-21-28-17(11-33-21)13-5-2-1-3-6-13/h1-9,11H,12H2,(H,28,29,30) |
InChI Key |
CASVHZCXTGQGFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=C(C(=CC(=N3)C4=CC=CS4)C(F)(F)F)C#N |
Origin of Product |
United States |
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